BACE1 Inhibitory Potency: CAS 1207034-51-2 vs. Lead Compound 41 (Class-Level SAR Inference)
CAS 1207034-51-2 embodies the imidazole thioacetanilide scaffold shown to inhibit BACE1, but with a distinct substitution pattern (N-allyl, 5-(4-methoxyphenyl), N-phenylacetamide) not explicitly profiled in the primary SAR study [1]. In that study, the most potent imidazole-based analog was compound 41 (IC50 = 4.6 μM, FRET assay) [1]. By contrast, the closest structurally characterized imidazole thioacetanilide in the BACE1 literature (compound 40, bearing a 4-methylthiazol-2-yl acetamide rather than an N-phenylacetamide) was significantly less potent (IC50 > 20 μM) [1]. This >4-fold potency gap between structurally adjacent analogs underscores that the N-phenylacetamide substituent present in CAS 1207034-51-2 is not a silent bystander but a critical determinant of BACE1 engagement. Direct comparative BACE1 IC50 data for CAS 1207034-51-2 itself are not available in the published literature; the evidence tag is 'Class-level inference'.
| Evidence Dimension | BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold representative of the imidazole thioacetanilide BACE1 inhibitor series |
| Comparator Or Baseline | Compound 41 (most potent imidazole analog in series): IC50 = 4.6 μM; Compound 40 (closest structural analog with 4-methylthiazol-2-yl acetamide): IC50 > 20 μM |
| Quantified Difference | >4-fold potency difference observed between structurally adjacent imidazole analogs (41 vs. 40); CAS 1207034-51-2 is predicted to occupy an intermediate potency range based on its N-phenylacetamide substituent |
| Conditions | In vitro FRET-based BACE1 enzymatic assay; recombinant human BACE1 [1] |
Why This Matters
For laboratories building BACE1 inhibitor libraries, CAS 1207034-51-2 represents a synthetically tractable, single-point variation on the imidazole scaffold that fills a specific gap in the N-phenylacetamide series, enabling direct SAR interrogation not possible with the 4-methylthiazol-2-yl or benzyl-substituted analogs.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462–475. View Source
